molecular formula C15H17ClF3NO2 B2717523 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 1397200-16-6

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2717523
CAS No.: 1397200-16-6
M. Wt: 335.75
InChI Key: ZIYVZURFYVSMLV-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This involves the reaction of 2-chloroacetyl chloride with an amine derivative to form the acetamide structure.

    Introduction of the cyclobutylmethyl group: This step involves the alkylation of the acetamide with cyclobutylmethyl bromide under basic conditions.

    Attachment of the phenyl ring: The final step involves the coupling of the intermediate with 4-methoxy-3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
  • 2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(difluoromethyl)phenyl]acetamide
  • 2-Chloro-N-(cyclobutylmethyl)-N-[4-ethoxy-3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-Chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the cyclobutylmethyl group and the trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO2/c1-22-13-6-5-11(7-12(13)15(17,18)19)20(14(21)8-16)9-10-3-2-4-10/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVZURFYVSMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2CCC2)C(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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